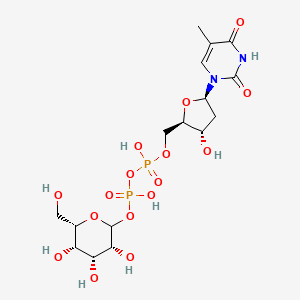
dTDP-L-talose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-L-talose is a dTDP-talose.
Applications De Recherche Scientifique
1. Polysaccharide Antigen Synthesis
The unusual sugar 6-deoxy-l-talose, a constituent of cell wall components in some bacteria, is synthesized through the activity of thymidine diphosphate (dTDP)-6-deoxy-l-lyxo-4-hexulose reductases. This pathway, involving dTDP-6-deoxy-l-talose, is critical in the biosynthesis of serotype-specific polysaccharide antigens in bacteria like Actinobacillus actinomycetemcomitans (Nakano et al., 2000).
2. Biosynthetic Gene Cluster
The biosynthesis of dTDP-6-deoxy-l-talose in Kitasatospora kifunensis is facilitated by a specific gene cluster. This gene cluster serves as a template for recombinant proteins that are essential in the biosynthetic pathway of dTDP-6-deoxy-l-talose from various precursors (Karki et al., 2010).
3. Capsular Polysaccharides in Bacteria
In Acinetobacter baumannii, the K11 and K83 capsular polysaccharides, which contain 6-deoxy-l-talose, are synthesized through pathways involving dTDP-l-Rhap synthesis and a talose epimerase gene. These polysaccharides are crucial for the structural and functional integrity of bacterial cell walls (Kenyon et al., 2017).
4. Streptomycin Biosynthesis
The synthesis of dTDP-dihydrostreptose, a component of the antibiotic streptomycin, involves enzymes like dTDP-4-keto-L-rhamnose 3,5-epimerase from Streptomyces griseus. This illustrates the role of dTDP-linked sugars in antibiotic biosynthesis (Wahl & Grisebach, 1979).
5. Role in Dental Plaque Formation
Research on Actinomyces viscosus, a bacterium implicated in dental plaque formation, shows the biosynthesis of 6-deoxy-l-talose as a significant process in the formation of cell wall components. This suggests a role in bacterial adhesion and colonization in the oral cavity (Tylenda et al., 1979).
6. Antibiotic Activity and Glycosylation Engineering
Research into the glycosylation engineering of novel antibiotics has highlighted the importance of dTDP-activated sugars like 6-deoxyhexoses. These sugars are essential for the antibiotic activity of several clinically important antibiotics (Rupprath et al., 2005).
7. Glycoscience Research
The synthesis and availability of diverse dTDP-activated sugar nucleotides, including those related to dTDP-L-talose, provide essential tools for research in glycoscience. This advances the understanding of carbohydrate biosynthesis and the exploration of new glycosyltransferases (Wei et al., 2023).
Propriétés
Formule moléculaire |
C16H26N2O16P2 |
|---|---|
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1 |
Clé InChI |
YSYKRGRSMLTJNL-QUZYTLNHSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
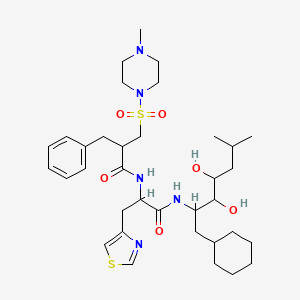
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
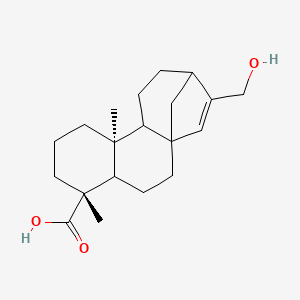
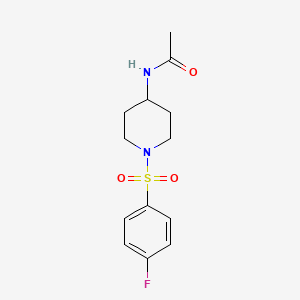
![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
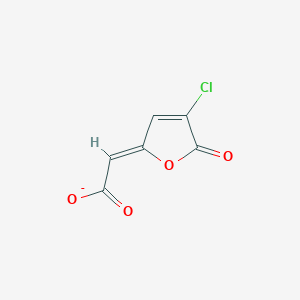

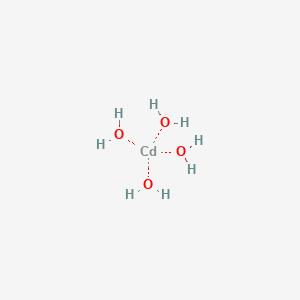


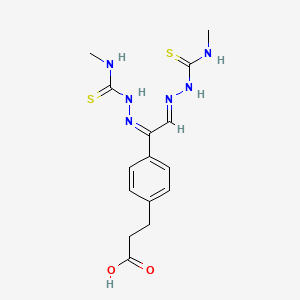
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
